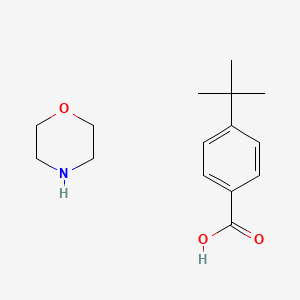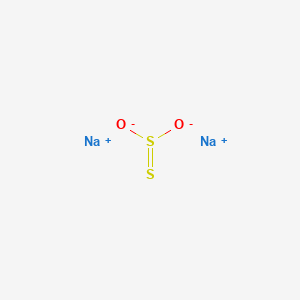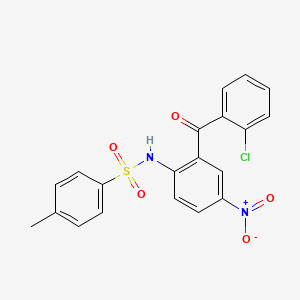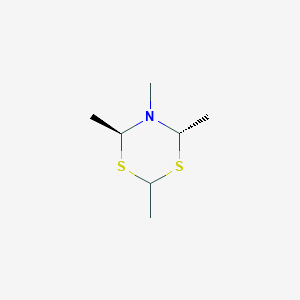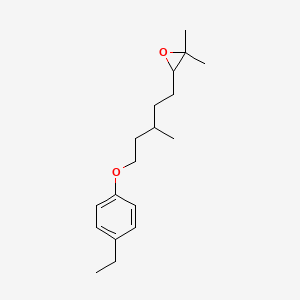
4-Bromo-2,3,5,6-Tetrachlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3,5,6-Tetrachlorophenol is an organohalogen compound with the molecular formula C6HBrCl4O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms. This compound is known for its high stability and resistance to degradation, making it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-2,3,5,6-Tetrachlorophenol can be synthesized through the electrophilic halogenation of phenol. The process involves the introduction of bromine and chlorine atoms into the phenol molecule. One common method involves the use of cuprous iodide and dimethyl sulfoxide (DMSO) as solvents, with potassium tert-butoxide as a base. The reaction is carried out at elevated temperatures, typically around 110°C, to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,3,5,6-Tetrachlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Tetrachlorobenzoquinone
Reduction: Less chlorinated phenols
Substitution: Various substituted phenols depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Bromo-2,3,5,6-Tetrachlorophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studies have explored its effects on microbial degradation pathways, particularly in the context of environmental pollution.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its stability and resistance to degradation.
Industry: It is used in the production of pesticides, herbicides, and disinfectants
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3,5,6-Tetrachlorophenol involves its interaction with cellular components. It can act as an alkylating agent, reacting with cellular thiols and other nucleophiles. This interaction can disrupt cellular processes and lead to the degradation of pollutants. The compound’s stability and resistance to degradation make it effective in these roles .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-Tetrachlorophenol
- 2,3,4,6-Tetrachlorophenol
- Pentachlorophenol
Uniqueness
4-Bromo-2,3,5,6-Tetrachlorophenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. Compared to other tetrachlorophenols, the bromine atom increases its reactivity and potential for further chemical modifications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and stability make it valuable in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in these areas.
Propiedades
Número CAS |
4091-48-9 |
|---|---|
Fórmula molecular |
C6HBrCl4O |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
4-bromo-2,3,5,6-tetrachlorophenol |
InChI |
InChI=1S/C6HBrCl4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H |
Clave InChI |
HPAQQFBSNYWRIP-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




